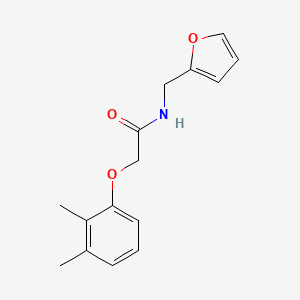

![molecular formula C17H17N3S B5518266 2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B5518266.png)

2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazoloquinazoline derivatives, including compounds similar to "2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline," are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in neurological disorders (Quiroga et al., 2015). Their synthesis often requires careful consideration of reaction conditions to achieve the desired structural specificity.

Synthesis Analysis

The synthesis of pyrazoloquinazoline derivatives can involve condensation reactions under mild conditions, demonstrating the versatility and efficiency of synthetic strategies for constructing complex heterocyclic frameworks. For example, a related compound was synthesized using a straightforward approach involving the condensation of thiochroman-4-one with 2-aminophenyl-1H-pyrazole (Quiroga et al., 2015).

Molecular Structure Analysis

Structural analysis of related compounds reveals that non-aromatic carbocyclic rings often adopt screw-boat conformations, with molecules linked through a combination of hydrogen bonds and π-π stacking interactions. Such insights into molecular conformations and intermolecular interactions are crucial for understanding the physical and chemical properties of pyrazoloquinazoline derivatives (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazoloquinazoline derivatives engage in various chemical reactions that are indicative of their reactive sites and functional group compatibility. For instance, the addition reactions involving dimethyl acetylenedicarboxylate highlight the reactivity of the quinazoline nucleus and the potential for functionalization and derivatization of these compounds (Giannola et al., 1986).

Physical Properties Analysis

While specific physical properties of "2,9-dimethyl-5-(3-methyl-2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline" were not directly available, related research suggests that pyrazoloquinazoline derivatives tend to have defined melting points, solubility characteristics, and crystal structures that can be influenced by their molecular conformations and substitution patterns.

Chemical Properties Analysis

The chemical properties of pyrazoloquinazoline derivatives, including reactivity, stability, and hydrogen bonding capacity, can be inferred from studies on similar compounds. For example, the ability to form hydrogen-bonded dimers or π-stacked chains is indicative of potential applications in materials science and pharmaceutical chemistry due to the implications for molecular assembly and interaction with biological targets (Low et al., 2004).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Abu‐Hashem (2018) discusses the synthesis of furothiazolo pyrimido quinazolines from visnagenone or khellinone, leading to compounds with significant antimicrobial activity against both bacteria and fungi. The work demonstrates the potential of quinazoline derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).

Hassan et al. (2017) synthesized a series of pyrazolo[1,5-a]quinazolines, evaluating their in vitro anticancer activity. The study highlights the relevance of quinazoline derivatives in cancer research, with some compounds exhibiting potent cytotoxic activities against human cancer cell lines (Hassan, Moustafa, & Awad, 2017).

Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with quinazoline derivatives, found potent cytotoxic activities against various cancer cell lines, underscoring the potential of quinazoline structures in antitumor drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Markosyan et al. (2019) developed novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives, assessing their antitumor and antibacterial activities. The study adds to the body of research indicating the versatility of quinazoline derivatives in treating various diseases (Markosyan, Airapetyan, Gabrielyan, Mamyan, Shirinyan, Zakharov, Arsenyan, Avakimyan, & Stepanyan, 2019).

Chemical Properties and Applications

- Saleh et al. (2021) explored the synthesis, antibacterial, and antioxidant evaluation of condensed thiazoloquinazoline derivatives, highlighting the chemical versatility and potential biomedical applications of quinazoline derivatives (Saleh, Al Dawsari, Husain, Kutty, & Rai, 2021).

Propiedades

IUPAC Name |

2,9-dimethyl-5-(3-methylthiophen-2-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-10-4-5-14-13(8-10)15-9-12(3)19-20(15)17(18-14)16-11(2)6-7-21-16/h4-9,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQHEWFWLKRKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(N3C2=CC(=N3)C)C4=C(C=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)

![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)